molecular formula C6H6ClN5 B1361495 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5413-96-7

6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1361495
CAS No.: 5413-96-7
M. Wt: 183.6 g/mol
InChI Key: IXLBKCICUWBZOQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core. The chlorination step is then carried out using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various 6-substituted derivatives, which can exhibit different biological activities depending on the nature of the substituent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs and its potential for further functionalization make it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLBKCICUWBZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278519
Record name 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-96-7
Record name NSC7869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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